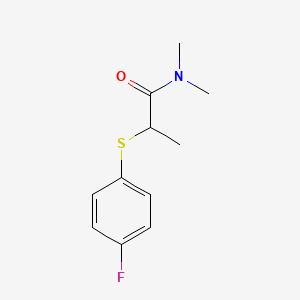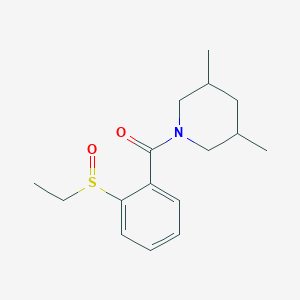
(3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone, also known as DMEM, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. DMEM is a synthetic compound that belongs to the class of piperidine derivatives and has a molecular formula of C17H25NO2S. In
Mechanism of Action
The exact mechanism of action of (3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. (3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Additionally, (3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
(3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone has been shown to have a variety of biochemical and physiological effects. It has been found to have anticonvulsant and analgesic effects in animal models. (3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone has also been shown to reduce inflammation in animal models of arthritis. Additionally, (3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
(3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. (3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone is also stable under a variety of conditions, making it easy to handle and store. However, (3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone has some limitations for lab experiments. It is a relatively new compound, and its full range of effects and potential side effects are not yet fully understood. Additionally, (3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone may have limited solubility in certain solvents, which may affect its use in certain experiments.
Future Directions
There are several future directions for research on (3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone. One potential direction is to further explore its potential as a neuroprotective agent in neurodegenerative diseases. Another potential direction is to investigate its potential as an anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of (3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone and its potential side effects.
Synthesis Methods
The synthesis of (3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone involves the reaction of 2-ethylsulfinylbenzaldehyde and 3,5-dimethylpiperidine in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of (3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone. The purity of (3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone can be improved through recrystallization and column chromatography.
Scientific Research Applications
(3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone has been studied for its potential applications in medicinal chemistry. It has been found to have anticonvulsant, analgesic, and anti-inflammatory properties. (3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone has also been studied for its potential use as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, (3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone has been shown to have anticancer properties and has been studied for its potential use in cancer treatment.
properties
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S/c1-4-20(19)15-8-6-5-7-14(15)16(18)17-10-12(2)9-13(3)11-17/h5-8,12-13H,4,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZXFOJVWYGAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)C1=CC=CC=C1C(=O)N2CC(CC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

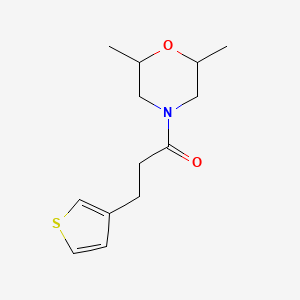
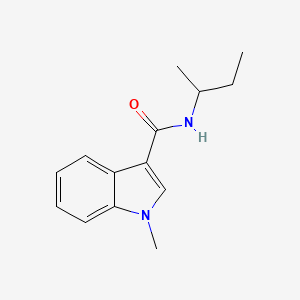
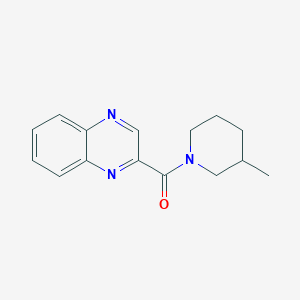

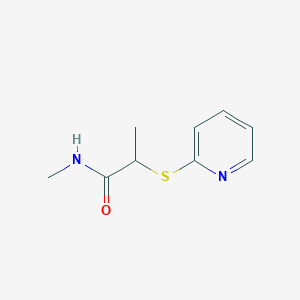


![[3-(Methoxymethyl)phenyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B7515134.png)


![2-Cyclopent-2-en-1-yl-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B7515155.png)


